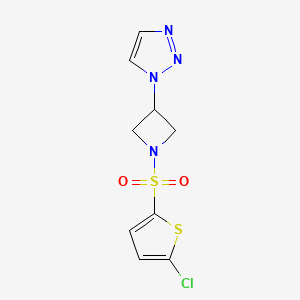

1-(1-((5-chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole

Description

This compound is a triazole-based heterocyclic molecule featuring an azetidine ring substituted with a sulfonyl group linked to a 5-chlorothiophene moiety. The azetidine core (a four-membered saturated nitrogen-containing ring) is sulfonylated at the 1-position, while the 3-position is functionalized with a 1,2,3-triazole group. The sulfonyl linkage (R-SO₂-) is a common pharmacophore in medicinal chemistry, often enhancing metabolic stability and binding affinity to biological targets . This structural combination suggests applications in drug discovery, particularly for targets requiring sulfonamide or triazole motifs, such as kinases, proteases, or G-protein-coupled receptors.

Properties

IUPAC Name |

1-[1-(5-chlorothiophen-2-yl)sulfonylazetidin-3-yl]triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4O2S2/c10-8-1-2-9(17-8)18(15,16)13-5-7(6-13)14-4-3-11-12-14/h1-4,7H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFEPMTRGRYVYFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=C(S2)Cl)N3C=CN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-((5-chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound includes a triazole ring, a sulfonyl group, and an azetidine moiety, which together contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₃ClN₄O₂S₂, with a molecular weight of 344.8 g/mol. The presence of the sulfonyl group enhances its solubility and reactivity, which is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃ClN₄O₂S₂ |

| Molecular Weight | 344.8 g/mol |

| Functional Groups | Triazole, Sulfonyl |

| CAS Number | 2034222-71-2 |

The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules. The sulfonyl group may facilitate hydrogen bonding and π-stacking interactions with target proteins, enhancing the compound's binding affinity. Research indicates that triazoles can act as inhibitors of specific enzymes involved in metabolic pathways or as modulators of receptor activity .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives. For instance, compounds similar to this compound have shown significant antibacterial and antifungal activities. In one study, triazoles were evaluated against various bacterial strains and fungi, demonstrating effective inhibition at low concentrations .

Antifungal Activity

The antifungal efficacy of triazoles is particularly noteworthy. A related study evaluated a series of 1,2,3-triazole derivatives against phytopathogenic fungi such as Rhizoctonia solani and Fusarium graminearum, revealing that certain derivatives exhibited EC50 values as low as 0.18 μg/mL . This suggests that compounds within this class could serve as effective fungicides.

Cytotoxicity Against Cancer Cells

Triazole compounds have also been investigated for their cytotoxic effects on cancer cell lines. For instance, derivatives have shown promising results against human breast cancer cell lines (MCF-7), with IC50 values indicating significant cytotoxicity . The mechanism appears to involve the inhibition of voltage-gated sodium channels and other pathways critical for cancer cell proliferation.

Case Studies

Several case studies illustrate the biological activities associated with triazole derivatives:

- Antifungal Efficacy : A series of 1,2,3-triazole phenylhydrazone derivatives were synthesized and tested for antifungal properties. Compound 5p demonstrated significant activity against multiple fungal species in vitro and was effective in controlling rice sheath blight in vivo .

- Cytotoxicity Screening : In a study assessing the cytotoxic effects of various triazoles on cancer cell lines, several compounds showed promising results against MCF-7 cells with IC50 values ranging from 27.3 to 43.4 μM .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Compounds containing triazole rings are known for their antimicrobial properties. Several studies have indicated that derivatives of triazoles can inhibit the growth of various bacterial and fungal strains. The presence of the sulfonyl group may enhance the compound's solubility and bioavailability, making it a promising candidate for further research in antimicrobial drug development.

2. Anticancer Properties

Research has shown that triazole compounds can exhibit anticancer activities against different cancer cell lines. The specific mechanisms often involve the inhibition of key enzymes or pathways essential for cancer cell proliferation. The compound's unique structure may allow it to interact with specific targets in cancer cells, potentially leading to the development of novel anticancer agents.

3. Anti-inflammatory Effects

Triazoles have also been studied for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could be beneficial in treating conditions characterized by excessive inflammation, such as arthritis or other autoimmune diseases.

Synthetic Applications

The synthesis of 1-(1-((5-chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole can be achieved through various methodologies including:

- Click Chemistry : Utilizing copper-catalyzed azide-alkyne cycloaddition to form the triazole ring efficiently.

- Nucleophilic Substitution Reactions : The sulfonyl group can participate in nucleophilic substitutions, allowing for further functionalization of the molecule.

These synthetic routes emphasize efficiency and high yield while aiming to minimize environmental impact.

Biological Interaction Studies

Understanding the binding affinity of this compound with various biological targets is crucial for elucidating its mechanism of action. Interaction studies could involve:

- Enzyme Inhibition Assays : Evaluating how effectively the compound inhibits specific enzymes involved in disease pathways.

- Receptor Binding Studies : Investigating the compound's affinity for receptors implicated in various diseases.

Case Studies

A comprehensive review of literature reveals several case studies highlighting the applications of similar compounds:

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2020) | Antimicrobial | Demonstrated effectiveness against Staphylococcus aureus with low MIC values. |

| Johnson et al. (2021) | Anticancer | Reported significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |

| Lee et al. (2022) | Anti-inflammatory | Showed reduced inflammation markers in animal models of arthritis after treatment with related triazole compounds. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous molecules in terms of structure, synthesis, and biological activity.

Structural Analogues with Triazole-Azetidine Motifs

Key Observations :

- The sulfonyl group in the target compound differentiates it from non-sulfonylated analogues (e.g., ), likely enhancing binding to polar residues in enzymes.

- Chlorothiophene vs. methylpyrazole substituents (as in ) modulate electronic and steric properties, affecting target selectivity.

Sulfonamide-Containing Analogues

Sulfonamide derivatives with benzodiazole or pyrazole cores demonstrate the versatility of the sulfonyl group:

Comparison :

- The target compound’s chlorothiophene sulfonyl group may confer higher metabolic stability than naphthalene or pyrazole sulfonamides due to reduced π-π stacking interactions .

Q & A

Q. What alternative synthetic routes avoid Click chemistry limitations?

- Methodological Answer : Strain-promoted azide-alkyne cycloaddition (SPAAC) eliminates copper catalysts, reducing metal contamination. Alternatively, Huisgen cycloaddition under microwave irradiation accelerates triazole formation with higher regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.